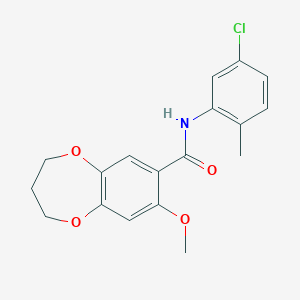

![molecular formula C23H23N5O3 B11226043 1-(4-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B11226043.png)

1-(4-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-甲氧基苯基)-N-{3-甲氧基-4-[(1-苯基-1H-四唑-5-基)氧基]苄基}甲胺是一种复杂的有机化合物,包含甲氧基苯基、甲氧基苄基和苯基四唑基。

合成路线和反应条件:

起始原料: 合成以4-甲氧基苯甲醛、3-甲氧基-4-羟基苄胺和1-苯基-1H-四唑为起始原料。

步骤 1: 4-甲氧基苯甲醛在合适的催化剂(如对甲苯磺酸)存在下与3-甲氧基-4-羟基苄胺发生缩合反应,生成亚胺中间体。

步骤 2: 然后,使用还原剂(如硼氢化钠)还原亚胺中间体,生成相应的胺。

步骤 3: 然后,在偶联剂(如N,N'-二环己基碳二亚胺 (DCC))存在下,使胺与1-苯基-1H-四唑反应,生成最终产物。

工业生产方法: 该化合物的工业生产可能涉及类似的步骤,但在更大规模上进行,并针对产率和纯度进行了优化。可以采用连续流动反应器和自动化合成平台来提高效率和可扩展性。

反应类型:

氧化: 甲氧基可以发生氧化,生成相应的酚类化合物。

还原: 亚胺中间体可以被还原成胺。

取代: 在适当的条件下,甲氧基可以被其他官能团取代。

常用试剂和条件:

氧化: 如高锰酸钾或三氧化铬。

还原: 如硼氢化钠或氢化铝锂。

取代: 如卤素或亲核试剂,在酸性或碱性条件下。

主要产品:

氧化: 酚类衍生物。

还原: 胺。

取代: 根据所用试剂的不同,可以得到各种取代的衍生物。

化学:

- 用作合成更复杂分子的构建单元。

- 因其独特的结构特性和反应性而受到研究。

生物学:

- 在酶相互作用和抑制研究中具有潜在的应用。

- 研究其对细胞通路和信号传导的影响。

医药:

- 探索其作为药物的潜力。

- 研究其在各种疾病中的潜在治疗作用。

工业:

- 用于开发新材料和化学工艺。

- 在特种化学品的生产中具有潜在的应用。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methoxybenzylamine to yield the final product. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards.

化学反应分析

Types of Reactions

({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases or conditions that involve specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

作用机制

1-(4-甲氧基苯基)-N-{3-甲氧基-4-[(1-苯基-1H-四唑-5-基)氧基]苄基}甲胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。甲氧基和苯基四唑基可能在与这些靶标的结合中发挥作用,从而调节其活性。所涉及的确切途径将取决于具体的应用和靶标。

类似化合物:

- 1-(4-甲氧基苯基)-N-{3-甲氧基-4-[(1-苯基-1H-四唑-5-基)氧基]苄基}乙胺

- 1-(4-甲氧基苯基)-N-{3-甲氧基-4-[(1-苯基-1H-四唑-5-基)氧基]苄基}丙胺

比较:

- 结构差异: 甲胺、乙胺和丙胺衍生物中烷基链的长度。

- 反应性: 由于烷基链长度的不同,反应性存在差异。

- 应用: 基于结构差异,生物活性及应用可能存在差异。

1-(4-甲氧基苯基)-N-{3-甲氧基-4-[(1-苯基-1H-四唑-5-基)氧基]苄基}甲胺因其官能团的特定组合而脱颖而出,与类似物相比,可能具有独特的特性和应用。

相似化合物的比较

Similar Compounds

4-Methoxyphenylacetone: Similar in structure but lacks the tetrazole ring.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of a tetrazole ring.

Uniqueness

The uniqueness of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE lies in its combination of methoxy groups and a tetrazole ring. This structure provides distinct chemical and biological properties that are not found in similar compounds. The presence of the tetrazole ring, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications .

属性

分子式 |

C23H23N5O3 |

|---|---|

分子量 |

417.5 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |

InChI |

InChI=1S/C23H23N5O3/c1-29-20-11-8-17(9-12-20)15-24-16-18-10-13-21(22(14-18)30-2)31-23-25-26-27-28(23)19-6-4-3-5-7-19/h3-14,24H,15-16H2,1-2H3 |

InChI 键 |

HYOCBKGHXJVLNI-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11225978.png)

![N-{3-[(2-methylpropanoyl)amino]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11225985.png)

![7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225993.png)

![N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B11225994.png)

![7-(4-fluorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225995.png)

![2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11225999.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,4-dimethylaniline](/img/structure/B11226000.png)

![4-methyl-N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11226004.png)

![N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226006.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11226010.png)

![4-methoxy-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11226012.png)

![1-(4-chlorophenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226014.png)

![2-[7-methyl-2,4-dioxo-1-phenyl-5-(piperidin-1-ylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11226021.png)